2-Methoxy-1,3-dinitro-5-[2,2,2-trichloro-1-(4-methoxy-3,5-dinitrophenyl)ethyl]benzene
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Overview
Description
2-Methoxy-1,3-dinitro-5-[2,2,2-trichloro-1-(4-methoxy-3,5-dinitrophenyl)ethyl]benzene is a complex organic compound characterized by its aromatic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,3-dinitro-5-[2,2,2-trichloro-1-(4-methoxy-3,5-dinitrophenyl)ethyl]benzene typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the nitration of a methoxy-substituted benzene ring, followed by the introduction of the trichloroethyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid or nitric acid, and a catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Safety measures are crucial due to the hazardous nature of the reagents and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1,3-dinitro-5-[2,2,2-trichloro-1-(4-methoxy-3,5-dinitrophenyl)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2-Methoxy-1,3-dinitro-5-[2,2,2-trichloro-1-(4-methoxy-3,5-dinitrophenyl)ethyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-1,3-dinitro-5-[2,2,2-trichloro-1-(4-methoxy-3,5-dinitrophenyl)ethyl]benzene involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species. These reactive species can induce oxidative stress in biological systems, potentially leading to cell damage or death. The compound’s aromatic structure allows it to interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,3-dinitrobenzene: Lacks the trichloroethyl and additional methoxy-dinitrophenyl groups.
1,3-Dinitrobenzene: Lacks the methoxy and trichloroethyl groups.
2,2,2-Trichloro-1-(4-methoxy-3,5-dinitrophenyl)ethane: Lacks the additional nitro groups on the benzene ring.
Uniqueness
2-Methoxy-1,3-dinitro-5-[2,2,2-trichloro-1-(4-methoxy-3,5-dinitrophenyl)ethyl]benzene is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and methoxy groups, along with the trichloroethyl moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H11Cl3N4O10 |
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Molecular Weight |
525.6 g/mol |
IUPAC Name |
2-methoxy-1,3-dinitro-5-[2,2,2-trichloro-1-(4-methoxy-3,5-dinitrophenyl)ethyl]benzene |
InChI |
InChI=1S/C16H11Cl3N4O10/c1-32-14-9(20(24)25)3-7(4-10(14)21(26)27)13(16(17,18)19)8-5-11(22(28)29)15(33-2)12(6-8)23(30)31/h3-6,13H,1-2H3 |
InChI Key |
QIIMHOLOGZAIBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])C(C2=CC(=C(C(=C2)[N+](=O)[O-])OC)[N+](=O)[O-])C(Cl)(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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